3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one
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Overview
Description
3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The synthesis and application of indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties .
Biochemical Analysis
Biochemical Properties
The role of 3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one in biochemical reactions is significant. It interacts with multiple receptors, making it useful in developing new derivatives
Cellular Effects
This compound has been found to have various effects on cells. It has been used as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It binds with high affinity to multiple receptors , potentially leading to changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is known to interact with multiple receptors , which could potentially affect metabolic flux or metabolite levels. The specific enzymes or cofactors it interacts with are not yet identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For example, the reaction of phenylhydrazine hydrochloride with a suitable ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Medicine: Indole derivatives are investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,3-dihydro-2H-indol-2-one: A similar indole derivative with different substitution patterns.
2H-Indol-2-one, 1,3-dihydro-: Another indole derivative with distinct chemical properties
Uniqueness
3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and methyl groups on the indole ring differentiates it from other indole derivatives and contributes to its unique reactivity and applications .
Properties
IUPAC Name |
3-hydroxy-5-methoxy-7-methyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4,9,12H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQCCPKBGZAGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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